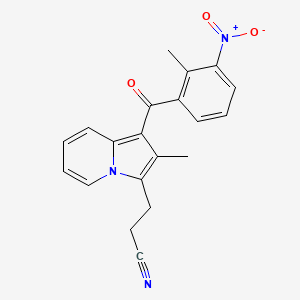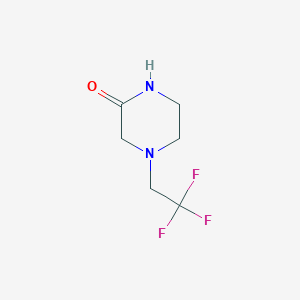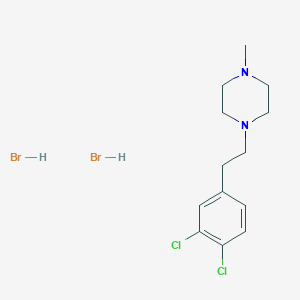
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate: is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate typically involves multiple steps. The initial step often includes the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring. Subsequent steps involve the introduction of the long aliphatic chain through esterification reactions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, aldehydes, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which ((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the long aliphatic chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes, altering their activity, or integrate into cellular membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate: can be compared with other similar compounds such as:
Glycosides: Similar in having a sugar moiety but differ in the nature of the aglycone part.
Esters of fatty acids: Share the ester linkage but differ in the complexity of the sugar moiety.
Polyhydroxy compounds: Similar in having multiple hydroxyl groups but differ in the overall structure and functional groups.
The uniqueness of This compound lies in its specific combination of a tetrahydropyran ring with a long aliphatic chain, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C38H74O7 |
|---|---|
Peso molecular |
643.0 g/mol |
Nombre IUPAC |
[(3R,4R,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 2-tetradecyloctadecanoate |
InChI |
InChI=1S/C38H74O7/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32(29-27-25-23-21-19-16-14-12-10-8-6-4-2)37(42)44-31-33-34(39)35(40)36(41)38(43)45-33/h32-36,38-41,43H,3-31H2,1-2H3/t32?,33?,34-,35+,36-,38+/m0/s1 |
Clave InChI |
INSQROZOKJUNRZ-YUIYZHKSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)

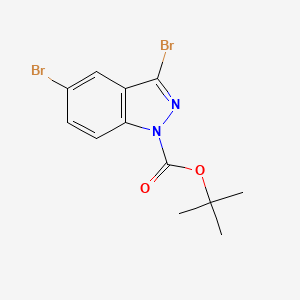

![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
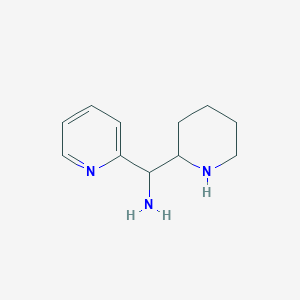
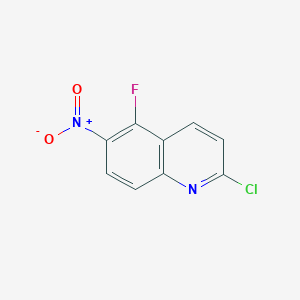
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)
